molecular formula C10H6BrNO B1519145 7-Bromoquinoline-2-carbaldehyde CAS No. 904369-20-6

7-Bromoquinoline-2-carbaldehyde

Cat. No.: B1519145
CAS No.: 904369-20-6
M. Wt: 236.06 g/mol
InChI Key: UAAIYUWCJFTSAF-UHFFFAOYSA-N
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Description

7-Bromoquinoline-2-carbaldehyde is a useful research compound. Its molecular formula is C10H6BrNO and its molecular weight is 236.06 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

7-Bromoquinoline-2-carbaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been used as a reagent in the synthesis of analogs that act as inhibitors of lymphocyte pore-forming protein perforin . This interaction is crucial as perforin is involved in the immune response, particularly in the destruction of infected or cancerous cells. The compound’s ability to inhibit perforin suggests its potential in modulating immune responses and its application in immunotherapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard storage conditions . Its degradation products and their impact on cellular processes need to be thoroughly investigated. Long-term exposure to the compound in in vitro or in vivo studies may reveal additional effects on cellular function, including potential cytotoxicity or adaptive cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses could lead to toxicity. Studies have indicated that there is a threshold effect, where the compound’s impact on cellular and physiological functions becomes significant beyond a certain concentration . High doses of this compound may result in toxic effects, including damage to vital organs and disruption of normal metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can influence the compound’s bioavailability and its overall impact on cellular functions. Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites within cells .

Properties

IUPAC Name

7-bromoquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAIYUWCJFTSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299309
Record name 7-Bromo-2-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904369-20-6
Record name 7-Bromo-2-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904369-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromoquinoline-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Selenium dioxide (1.6 g, 14 mmol, 1.3 eq) was suspended in dioxan (50 mL) and was heated to 60° C. At this temperature 7-bromoquinaldine (2.5 g, 11.2 mmol) was introduced and the mixture was left at 80° C. for 3 hours. After cooling the mixture to room temperature, the crude slurry was filtered on celite, eluted with dioxan and concentrated under reduced pressure. The product was obtained pure as a brown solid (3.3 g, >98%) that was used without furter purification.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
98%

Synthesis routes and methods II

Procedure details

Selenium dioxyde (1.6 g, 14 mmol, 1.3 eq) in suspension in dioxane (50 mL) was heated at 60° C. 7-bromoquinaldine (2.5 g, 11.2 mmol) was the introduced and the mixture was left to react at 80° C. for 3 hours. After cooling to room temperature, the mixture was filtered on celite, eluted with dioxane and concentrated under reduced pressure. The product was obtained pure as a white solid (3.3 g, >98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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